Mcl-1/bcl-2-IN-2 is a small molecule inhibitor specifically targeting the anti-apoptotic protein Mcl-1, a member of the B-cell lymphoma 2 (Bcl-2) family. This compound has garnered attention due to its potential role in cancer therapy, particularly in overcoming resistance to other Bcl-2 inhibitors, such as venetoclax. Mcl-1 plays a crucial role in cell survival and proliferation, making it a significant target in the treatment of various malignancies.
The compound Mcl-1/bcl-2-IN-2 has been identified through virtual screening and biological evaluations aimed at discovering new inhibitors of anti-apoptotic Bcl-2 family proteins. Machine learning techniques were employed to predict and quantify the biological activity of small molecules, leading to the identification of Mcl-1/bcl-2-IN-2 as a promising candidate .
Mcl-1/bcl-2-IN-2 is classified as a small molecule inhibitor and is categorized under anti-cancer agents due to its mechanism of action that promotes apoptosis in cancer cells by inhibiting Mcl-1. It is part of a broader class of compounds known as BH3 mimetics, which mimic the pro-apoptotic proteins that bind to and inhibit anti-apoptotic Bcl-2 family members.
The synthesis of Mcl-1/bcl-2-IN-2 typically involves several organic chemistry techniques including:
The synthetic pathway often includes multiple steps involving coupling reactions, functional group modifications, and possibly cyclization processes to achieve the final structure of Mcl-1/bcl-2-IN-2. Precise conditions such as solvent choice, reaction time, and catalyst use are critical for successful synthesis.
The molecular structure of Mcl-1/bcl-2-IN-2 is characterized by specific functional groups that enable its interaction with the Mcl-1 protein. The compound's structure can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Structural data indicate that Mcl-1/bcl-2-IN-2 contains key moieties that facilitate binding to the hydrophobic groove of Mcl-1, inhibiting its function effectively. The binding affinity and specificity can be quantified through various assays such as surface plasmon resonance (SPR) or fluorescence polarization assays.
Mcl-1/bcl-2-IN-2 undergoes specific chemical reactions that are essential for its activity:
Kinetic studies often utilize methods such as SPR to analyze the binding kinetics and thermodynamics associated with Mcl-1/bcl-2-IN-2. Parameters like dissociation constants (Kd) can provide insight into the strength of the interaction between the inhibitor and its target.
Mcl-1/bcl-2-IN-2 exerts its effects by mimicking pro-apoptotic BH3-only proteins that bind to Mcl-1. This action leads to:
Studies have shown that treatment with Mcl-1/bcl-2-IN-2 leads to increased apoptosis in various cancer cell lines, suggesting effective modulation of cell survival pathways .
Mcl-1/bcl-2-IN-2 is typically characterized by:
Chemical properties include stability under physiological conditions, pH sensitivity, and reactivity with biological targets. These properties are critical for assessing the compound's viability as a therapeutic agent.
Mcl-1/bcl-2-IN-2 has significant applications in cancer research:
Anti-apoptotic B-cell lymphoma-2 (BCL-2) family proteins, including BCL-2 itself and Myeloid Cell Leukemia-1 (MCL-1), function as critical guardians of mitochondrial outer membrane integrity, preventing the initiation of intrinsic apoptosis. These proteins achieve this by sequestering pro-apoptotic BCL-2 homology domain 3 (BH3)-only proteins (e.g., BCL-2-associated X protein, BCL-2 antagonist/killer) and preventing their activation of pore-forming effector proteins BCL-2-associated X protein and BCL-2 antagonist/killer. Structurally, they possess conserved BH1-BH4 domains that form a hydrophobic groove enabling interactions with the α-helical BH3 domains of pro-apoptotic family members [1] [7].
In cancer, dysregulated overexpression of BCL-2 and Myeloid Cell Leukemia-1 is a frequent oncogenic mechanism enabling tumor cells to evade programmed cell death. Genomic amplification of the Myeloid Cell Leukemia-1 gene (chromosome 1q21) occurs across diverse malignancies, including lung, breast, and hematological cancers [2] [5]. Similarly, chromosomal translocations involving BCL-2 (e.g., t(14;18) drive its overexpression in lymphomas. This overexpression creates an anti-apoptotic shield, allowing cancer cells to withstand cellular stresses (e.g., DNA damage, oncogene activation) and conferring resistance to conventional chemotherapies. Myeloid Cell Leukemia-1 is particularly implicated in sustaining tumor cell survival due to its rapid turnover and inducibility by survival signals [5] [8].
Table 1: Key Anti-Apoptotic BCL-2 Family Proteins in Cancer
Protein | Gene Locus | Molecular Weight | Primary Cancers with Overexpression | Mechanism of Oncogenic Dysregulation |
---|---|---|---|---|
BCL-2 | 18q21.33 | 26 kDa | Follicular lymphoma, CLL, others | t(14;18) translocation, gene amplification |
Myeloid Cell Leukemia-1 | 1q21.2 | 37-42 kDa (isoforms) | Multiple myeloma, AML, lung, breast | Gene amplification, increased transcription, stabilized isoforms |
BCL-xL | 20q11.21 | 30 kDa | Solid tumors, hematopoietic malignancies | Alternative splicing, transcriptional upregulation |
Targeting individual anti-apoptotic BCL-2 proteins often yields limited clinical efficacy due to functional redundancy and compensatory upregulation within the family. Cancer cells exploit this redundancy; inhibition of BCL-2 can trigger compensatory overexpression and dependency on Myeloid Cell Leukemia-1, and vice versa [3] [6]. Furthermore, many tumors exhibit co-overexpression of both proteins, creating a synergistic pro-survival effect.
Dual inhibition of BCL-2 and Myeloid Cell Leukemia-1 addresses these resistance mechanisms by simultaneously disabling both guardians. This strategy lowers the apoptotic threshold more effectively than single-agent targeting, particularly in malignancies with high intrinsic redundancy. Preclinical evidence demonstrates that co-inhibition induces profound mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation, even in models resistant to single BH3 mimetics [3] [6] [10]. Tumors with complex dependencies, such as those driven by Myc oncogenes or harboring p53 mutations, often show heightened sensitivity to dual inhibition due to their inherent reliance on multiple anti-apoptotic partners for survival [5].
BCL-2 Homology Domain 3 mimetics represent a class of targeted small molecules designed to mimic the structure and function of native BH3-only proteins. These compounds bind with high affinity to the hydrophobic grooves of anti-apoptotic BCL-2 family proteins, thereby displacing sequestered pro-apoptotic proteins (e.g., BCL-2-associated X protein, BCL-2 antagonist/killer) and/or preventing them from neutralizing activated BH3-only proteins [3] [6]. This displacement triggers mitochondrial outer membrane permeabilization, apoptosome formation, and caspase cascade activation.
First-generation BH3 mimetics like navitoclax targeted BCL-2, BCL-xL, and BCL-2-like protein 2, but encountered dose-limiting thrombocytopenia due to BCL-xL inhibition in platelets. Second-generation agents like venetoclax (BCL-2-selective) demonstrated efficacy in chronic lymphocytic leukemia but showed limited activity against solid tumors, often due to Myeloid Cell Leukemia-1 upregulation [6] [9]. This highlighted the need for agents targeting Myeloid Cell Leukemia-1 or multiple anti-apoptotic proteins.
Table 2: Evolution of BCL-2 Homology Domain 3 Mimetics
Generation | Representative Agents | Primary Targets | Strengths | Limitations |
---|---|---|---|---|
First | Navitoclax | BCL-2, BCL-xL, BCL-2-like protein 2 | Broad anti-apoptotic inhibition | Dose-limiting thrombocytopenia (BCL-xL inhibition) |
Second | Venetoclax | BCL-2 | High potency/specificity for BCL-2; FDA-approved for CLL/AML | Limited efficacy in solid tumors; Myeloid Cell Leukemia-1-mediated resistance |
Second | S63845/A-1210477 | Myeloid Cell Leukemia-1 | Preclinical efficacy in Myeloid Cell Leukemia-1-dependent models | Potential cardiac toxicity; narrow therapeutic window |
Emerging | MCL-1/BCL-2-IN-2 | BCL-2 & Myeloid Cell Leukemia-1 | Overcomes compensatory mechanisms; targets dual dependencies | Complex pharmacokinetics; ongoing preclinical evaluation |
Dual BCL-2/Myeloid Cell Leukemia-1 inhibitors like MCL-1/BCL-2-IN-2 represent the next frontier, designed to overcome compensatory resistance by co-targeting these critical survival proteins [3] [10]. Their development leverages advanced structural biology insights into the distinct but complementary binding pockets of BCL-2 and Myeloid Cell Leukemia-1 [1] [3].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9